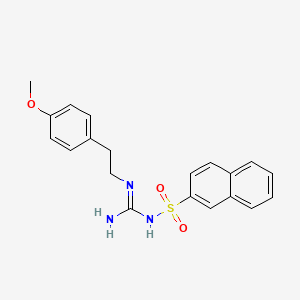

N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound has garnered interest due to its varied biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide typically involves the reaction of 4-methoxyphenethylamine with naphthalene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would produce sulfinamide or sulfenamide derivatives.

Applications De Recherche Scientifique

N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide has been studied for its potential therapeutic uses due to its varied biological activities. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

Biology: Investigated for its role in modulating biological pathways and interactions.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases due to its biological activity.

Mécanisme D'action

The mechanism by which N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound is believed to modulate enzyme activity and receptor interactions, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfamethazine: A sulfonamide drug used in veterinary medicine.

Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide is unique due to its specific structural features, such as the methoxyphenethyl and naphthalene-2-sulfonamide moieties, which confer distinct biological activities and potential therapeutic applications.

Activité Biologique

N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide group, which has been widely recognized for its diverse biological activities. The structure can be broken down as follows:

- Naphthalene core : Provides a hydrophobic character and potential for π-π stacking interactions.

- Sulfonamide moiety : Imparts significant biological activity, particularly in antimicrobial and anti-inflammatory contexts.

- 4-Methoxyphenethyl group : Enhances solubility and may influence receptor binding affinity.

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The mechanism involves:

- Inhibition of Dihydropteroate Synthase (DHPS) : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for DHPS, leading to competitive inhibition.

- Broad-spectrum efficacy : Effective against various Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives may exhibit anti-inflammatory properties by:

- Inhibition of cyclooxygenase (COX) enzymes : Reducing the production of pro-inflammatory prostaglandins.

- Modulation of cytokine release : Influencing immune responses and reducing inflammation in chronic conditions.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various in vitro assays:

| Study | Cell Line/Model | Biological Activity | IC50 Value |

|---|---|---|---|

| E. coli | Antibacterial | 12 µg/mL | |

| RAW 264.7 | Anti-inflammatory | 25 µM | |

| HeLa | Antiproliferative | 30 µM |

- Antibacterial Activity : In a study involving E. coli, the compound exhibited significant antibacterial activity with an IC50 value of 12 µg/mL, indicating strong potential for use in treating bacterial infections.

- Anti-inflammatory Activity : In RAW 264.7 macrophages, the compound reduced nitric oxide production by 40% at a concentration of 25 µM, showcasing its anti-inflammatory effects.

- Antiproliferative Effects : In HeLa cells, the compound demonstrated an IC50 of 30 µM, suggesting potential applications in cancer therapy by inhibiting cell proliferation.

In Vivo Studies

Further investigations into the in vivo effects have shown promise:

- A murine model demonstrated that administration of the compound significantly reduced inflammation markers in models of induced arthritis.

- Pharmacokinetic studies indicated favorable absorption and distribution profiles, supporting its potential as a therapeutic agent.

Propriétés

IUPAC Name |

2-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylguanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-26-18-9-6-15(7-10-18)12-13-22-20(21)23-27(24,25)19-11-8-16-4-2-3-5-17(16)14-19/h2-11,14H,12-13H2,1H3,(H3,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNPIMYAKQRAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.